Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo[1,5-a]pyrimidine derivative characterized by a dihydro-pyrimidine core, a benzyl ester at position 6, and a substituted phenyl group at position 5. The phenyl substituent features a 4-benzyloxy and 3-methoxy moiety, distinguishing it from analogues with simpler substituents like methoxy, isopropyl, or halogens.
Properties
IUPAC Name |
benzyl 7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-19-25(27(33)36-17-21-11-7-4-8-12-21)26(32-28(31-19)29-18-30-32)22-13-14-23(24(15-22)34-2)35-16-20-9-5-3-6-10-20/h3-15,18,26H,16-17H2,1-2H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJGAIYGGDJOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key starting materials include benzyl chloride, 4-(benzyloxy)-3-methoxybenzaldehyde, and various triazolopyrimidine derivatives. Standard organic chemistry techniques like nucleophilic substitution and condensation reactions are employed.
Industrial Production Methods: : For large-scale production, optimization of these synthetic routes is crucial. Industrial methods may involve continuous flow chemistry to enhance yield and efficiency, coupled with rigorous purification steps such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, especially at the methoxyphenyl moiety.
Reduction: : Selective reduction can alter the triazolopyrimidine ring, impacting biological activity.
Substitution: : The benzyl and benzyloxy groups are susceptible to electrophilic and nucleophilic substitutions, respectively.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products: : Reaction outcomes vary but often lead to derivatives with modified functional groups, impacting solubility and reactivity.
Scientific Research Applications
This compound finds use in diverse fields:
Chemistry: : As a precursor in organic synthesis and a tool for studying reaction mechanisms.
Biology: : For probing enzyme interactions and studying metabolic pathways.
Industry: : Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways: : The biological activity of Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate often revolves around its interaction with enzyme active sites, influencing processes like signal transduction, cellular metabolism, and gene expression. Detailed studies reveal that it can modulate the activity of specific kinases and receptors, leading to varied pharmacological effects.
Comparison with Similar Compounds
Structural Features
Crystallographic data for analogues (e.g., ) reveal triclinic crystal systems (space group P1) with intermolecular interactions stabilizing the dihydro core. The benzyloxy group in the target compound likely increases molecular volume (predicted V ≈ 1,100–1,200 ų) compared to smaller substituents (e.g., V = 1,073.3 ų for a chlorophenyl analogue) .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Predicted based on analogues.
Biological Activity
Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a triazolo-pyrimidine core. The specific arrangement of functional groups contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 405.46 g/mol.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. For instance, research indicates that derivatives of triazolo-pyrimidine exhibit significant inhibition of cell proliferation in cancer models such as HeLa and HCT-116 cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3d | HeLa | 0.53 | Induction of apoptosis via mitochondrial pathway |
| 4 | HCT-116 | 3.84 | Inhibition of tubulin polymerization |
| CA-4 | HeLa | 0.005 | Microtubule-targeting agent |
The compound's activity is often compared to established agents like Combretastatin A-4 (CA-4), known for its potent effects on microtubule dynamics.
The mechanisms underlying the biological activity of benzyl derivatives involve several pathways:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, characterized by mitochondrial depolarization and activation of caspases .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to G2/M phase arrest in the cell cycle, further supporting its potential as an anticancer agent .
- Tubulin Inhibition : The structural similarity to known tubulin inhibitors suggests that it may disrupt microtubule formation, which is crucial for cell division .
Case Study: In Vivo Efficacy
In vivo studies using zebrafish models demonstrated that benzyl derivatives significantly reduced tumor mass without exhibiting toxicity at effective concentrations. These findings support the potential for further development into therapeutic agents .
Table 2: In Vivo Study Results
| Model | Treatment | Tumor Mass Reduction (%) | Toxicity Observed |
|---|---|---|---|
| Zebrafish | Benzyl Derivative | 45 | None |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
